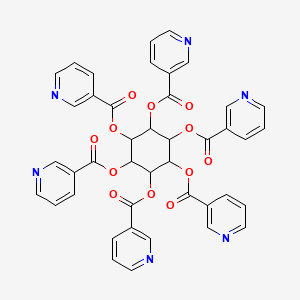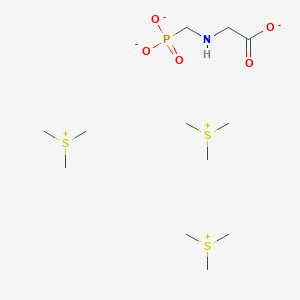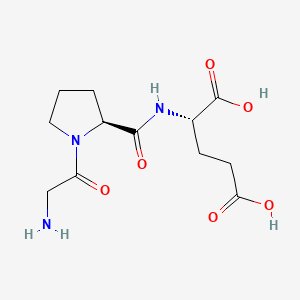
Iodothiouracil
Übersicht
Beschreibung
Bemoradan ist ein starkes positiv inotropes Mittel, das die kardiale Phosphodiesterase-Fraktion III hemmt. Es wurde zur Behandlung von Herzinsuffizienz entwickelt. Bemoradan ist bekannt für seine Fähigkeit, die Kraft der Herzkontraktionen zu verstärken, was es zu einer wertvollen Verbindung in der Herz-Kreislauf-Forschung macht .
Wissenschaftliche Forschungsanwendungen
Bemoradan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a cardiotonic agent in the treatment of congestive heart failure. Additionally, bemoradan is studied for its effects on cyclic AMP phosphodiesterase from canine heart tissue . Its pharmacokinetics and bioavailability have been extensively studied in both human and animal models .
Wirkmechanismus
Target of Action
Iodothiouracil primarily targets the enzyme Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the degradation of pyrimidine bases, catalyzing the reduction of uracil and thymine . It is also involved in the degradation of the chemotherapeutic drug 5-fluorouracil .
Mode of Action
It is suggested that the unique effect of the iodo derivative is due to the entire molecule rather than to any particular moiety . The compound was originally selected for further study partly because of its goitrogenic activity .
Biochemical Pathways
By inhibiting Dihydropyrimidine dehydrogenase, it may disrupt the normal breakdown of pyrimidine bases, leading to downstream effects on DNA synthesis and cell division .
Result of Action
It has been suggested that it possesses a unique antithyroid action . This could potentially lead to effects on thyroid hormone synthesis and regulation, impacting various physiological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hyperthyroid gland has a great affinity for iodine, suggesting that an effective and selective concentration of iodinated compounds like this compound in the thyroid might result . .
Biochemische Analyse
Biochemical Properties
Iodothiouracil plays a crucial role in biochemical reactions, particularly in the thyroid gland. It interacts with enzymes such as thyroperoxidase, which is involved in the iodination of tyrosine residues in thyroglobulin . This interaction inhibits the synthesis of thyroid hormones, thereby reducing thyroid activity . Additionally, this compound has been shown to interact with proteins involved in thyroid hormone metabolism, further contributing to its antithyroid effects .
Cellular Effects
This compound affects various types of cells and cellular processes. In thyroid cells, it inhibits the synthesis of thyroid hormones by interfering with the iodination process . This leads to a decrease in thyroid hormone levels, which in turn affects cell signaling pathways and gene expression related to thyroid function . This compound also influences cellular metabolism by reducing the metabolic rate, which is a direct consequence of decreased thyroid hormone levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to thyroperoxidase, an enzyme crucial for thyroid hormone synthesis . By inhibiting this enzyme, this compound prevents the iodination of tyrosine residues in thyroglobulin, thereby blocking the production of thyroid hormones . This inhibition leads to a decrease in thyroid hormone levels, which affects various physiological processes regulated by these hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antithyroid effects can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that this compound can lead to a sustained reduction in thyroid hormone levels, but the extent of this effect may vary depending on the duration of treatment and the specific conditions of the study .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces thyroid hormone levels without causing significant adverse effects . At higher doses, this compound can lead to toxic effects such as agranulocytosis and leukopenia . The optimal dosage range for therapeutic effects while minimizing toxicity has been identified to be between 200 and 400 mg per day .
Metabolic Pathways
This compound is involved in metabolic pathways related to thyroid hormone synthesis and metabolism . It interacts with enzymes such as thyroperoxidase and deiodinases, which are responsible for the activation and deactivation of thyroid hormones . By inhibiting these enzymes, this compound disrupts the normal metabolic flux of thyroid hormones, leading to decreased levels of active hormones .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily in the thyroid gland . It is selectively taken up by thyroid cells due to their high affinity for iodine-containing compounds . The compound’s distribution is influenced by its interaction with thyroid hormone transporters and binding proteins, which facilitate its accumulation in the thyroid gland .
Subcellular Localization
This compound is localized primarily in the thyroid gland, where it exerts its antithyroid effects . Within thyroid cells, it is found in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in thyroid hormone synthesis and metabolism . The compound’s localization is directed by its chemical structure, which allows it to target specific compartments within the thyroid cells .
Vorbereitungsmethoden
Die Synthese von Bemoradan umfasst mehrere Schritte. Eine der Methoden beinhaltet die Reaktion von 6-Benzoxazinylpyridazin-3-onen mit verschiedenen Reagenzien unter spezifischen Bedingungen. Die industriellen Produktionsmethoden für Bemoradan sind nicht umfassend dokumentiert, aber die Hochleistungsflüssigkeitschromatographie wird zur Messung des Bemoradan-Spiegels in Plasma/Serum verwendet .
Analyse Chemischer Reaktionen
Bemoradan durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Bemoradan mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Bemoradan hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als kardiales Tonikum bei der Behandlung von Herzinsuffizienz eingesetzt. Darüber hinaus wird Bemoradan auf seine Auswirkungen auf die cyclische AMP-Phosphodiesterase aus Hundekardiagewebe untersucht . Seine Pharmakokinetik und Bioverfügbarkeit wurden sowohl an menschlichen als auch an tierischen Modellen ausgiebig untersucht .
Wirkmechanismus
Bemoradan übt seine Wirkung aus, indem es die Phosphodiesterase-Fraktion III hemmt, was zu einer Erhöhung des cyclischen AMP-Spiegels in Herzmuskelzellen führt. Dies führt zu einer verstärkten Herzkontraktion und Vasodilatation. Die molekularen Zielstrukturen von Bemoradan umfassen die Phosphodiesterase-Enzyme, und die beteiligten Signalwege stehen in Beziehung zur cyclischen AMP-Signalübertragung .
Vergleich Mit ähnlichen Verbindungen
Bemoradan ist aufgrund seiner starken und lang anhaltenden positiv inotropen und vasodilatierenden Wirkung einzigartig. Zu den ähnlichen Verbindungen gehören andere Phosphodiesterase-Hemmer wie Milrinon und Enoximon. Bemoradan zeichnet sich durch seine spezifische Hemmung der Phosphodiesterase-Fraktion III und seine verlängerte Wirkungsdauer aus .
Eigenschaften
IUPAC Name |
5-iodo-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHSNVSHMCUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3565-15-9 (hydrochloride salt) | |
| Record name | Iodothiouracil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023156 | |
| Record name | Iodothiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-97-4 | |
| Record name | 2,3-Dihydro-5-iodo-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodothiouracil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodothiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IODOTHIOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O17612T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671956.png)








![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)
